Cas no 117569-57-0 (4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde)

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
- 4-(3-Hydroxy-3-methyl-but-1-ynyl)-benzaldehyde
- 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde(SALTDATA: FREE)
- 4-(3-hydroxy-3-methylbut-1-ynyl)benzaldehyde
- 117569-57-0
- AS-67413
- DA-18665
- SLKHCIZTANAAEH-UHFFFAOYSA-N
- TIMTEC-BB SBB010773
- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde, AldrichCPR
- SCHEMBL3288394
- DTXSID50390120
- CS-0313737
- AKOS000303077
- MFCD07187866
- C80006
- 4-(3-Hydroxy-3-methyl-1-butyn-1-yl)benzaldehyde
- 4-(3-Methyl-3-hydroxy-1-butyn-1-yl)benzaldehyde
- Benzaldehyde, 4-(3-hydroxy-3-methyl-1-butynyl)-
-
- MDL: MFCD07187866
- Inchi: InChI=1S/C12H12O2/c1-12(2,14)8-7-10-3-5-11(9-13)6-4-10/h3-6,9,14H,1-2H3
- InChI Key: SLKHCIZTANAAEH-UHFFFAOYSA-N
- SMILES: CC(C)(C#CC1=CC=C(C=C1)C=O)O
Computed Properties
- Exact Mass: 188.08400
- Monoisotopic Mass: 188.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.30000
- LogP: 1.62150
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H317-H319-H412
- Warning Statement: P273-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36-43-52
- Safety Instruction: 26-36/37
-
Hazardous Material Identification:
- HazardClass:IRRITANT
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde Customs Data
- HS CODE:2912499000
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB214359-1g |
4-(3-Hydroxy-3-methyl-1-butyn-1-yl)benzaldehyde, 95%; . |
117569-57-0 | 95% | 1g |
€94.10 | 2025-02-21 | |
TRC | H250885-2.5g |
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde |
117569-57-0 | 2.5g |
$ 320.00 | 2022-06-04 | ||
Apollo Scientific | OR929616-1g |
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde |
117569-57-0 | 95% | 1g |
£115.00 | 2025-02-20 | |
eNovation Chemicals LLC | D761920-5g |
Benzaldehyde, 4-(3-hydroxy-3-methyl-1-butynyl)- |
117569-57-0 | 95% | 5g |
$175 | 2024-06-07 | |
Apollo Scientific | OR929616-5g |
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde |
117569-57-0 | 95% | 5g |
£395.00 | 2025-02-20 | |
Fluorochem | 058618-10g |
4-(3-Hydroxy-3-methyl-but-1-ynyl)-benzaldehyde |
117569-57-0 | 95% | 10g |
£140.00 | 2022-03-01 | |
abcr | AB214359-10g |
4-(3-Hydroxy-3-methyl-1-butyn-1-yl)benzaldehyde, 95%; . |
117569-57-0 | 95% | 10g |
€322.30 | 2025-02-21 | |
Crysdot LLC | CD12176387-25g |
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde |
117569-57-0 | 95+% | 25g |
$891 | 2024-07-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384407-1g |
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde |
117569-57-0 | 95+% | 1g |
¥561.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384407-25g |
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde |
117569-57-0 | 95+% | 25g |
¥5180.00 | 2024-08-09 |
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde Related Literature
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
Additional information on 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
Introduction to 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde (CAS No. 117569-57-0)
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is a structurally intriguing organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This aldehyde derivative, characterized by its unique combination of a benzaldehyde moiety and a terminal alkyne group substituted with a hydroxylated isopropyl side chain, presents a versatile scaffold for the development of novel bioactive molecules. The compound’s molecular formula, C11H12O2, reflects its hydrophobic and partially polar nature, making it an interesting candidate for various chemical modifications and biological applications.
The CAS number 117569-57-0 provides a unique identifier for this compound, ensuring consistency in scientific literature and industrial applications. Its structural features—specifically the presence of both an aldehyde group (CHO) and a propargyl alcohol derivative (3-hydroxy-3-methylbut-1-yn-1-yl)—make it a valuable intermediate in synthetic chemistry. The aldehyde functionality is well-known for its reactivity in condensation reactions, forming Schiff bases, imines, and other heterocyclic compounds, while the propargyl alcohol moiety offers opportunities for further functionalization via copper-catalyzed coupling reactions such as Sonogashira coupling or click chemistry strategies.
In recent years, the pharmaceutical industry has shown increasing interest in 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde due to its potential as a precursor in drug discovery. The compound’s ability to undergo selective modifications allows researchers to explore diverse pharmacophores. For instance, the benzaldehyde core is frequently used in the synthesis of antimicrobial and anti-inflammatory agents, while the propargyl alcohol group can be converted into thiols or amines, expanding its utility in medicinal chemistry. Moreover, the hydroxyl group provides a site for hydrogen bonding interactions, which can enhance binding affinity to biological targets.
One of the most compelling aspects of this compound is its role in the synthesis of bioconjugates. The terminal alkyne functionality serves as an ideal anchor for attaching biomolecules such as peptides or nucleic acids through native chemical ligation or enzymatic coupling methods. This capability is particularly relevant in the development of targeted therapeutics, where precise molecular assembly is critical. Recent studies have demonstrated its application in creating proteolysis-targeting chimeras (PROTACs), a groundbreaking approach in targeted protein degradation that holds promise for treating cancers and other diseases by promoting the degradation of specific disease-causing proteins.
The hydroxylated propargyl side chain also contributes to the compound’s versatility in material science applications. For example, it can be polymerized or incorporated into hydrogels, offering potential uses in drug delivery systems or tissue engineering scaffolds. The balance between hydrophobicity and hydrogen bonding capability makes it an attractive candidate for designing materials with controlled solubility and biocompatibility.
From a synthetic chemistry perspective, 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde exemplifies the importance of functional group interplay in designing modular building blocks. Its synthesis typically involves multi-step pathways starting from commercially available precursors such as cinnamaldehyde or propargyl alcohol derivatives. Advanced synthetic techniques like transition-metal-catalyzed cross-coupling reactions have been employed to construct its complex framework efficiently. These methodologies not only highlight the compound’s synthetic utility but also reflect broader trends in modern organic synthesis towards greener and more efficient processes.
In academic research, this compound has been explored as an intermediate in natural product mimicry. By leveraging its structural motifs, scientists have synthesized analogs of bioactive natural products with enhanced pharmacological properties. For example, derivatives of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde have been investigated for their potential antimicrobial activity against resistant bacterial strains. The benzaldehyde core allows easy derivatization into phenolic compounds known to disrupt bacterial cell wall integrity or interfere with metabolic pathways.
The propargyl alcohol moiety further extends its applicability by enabling post-synthetic modifications that can fine-tune physicochemical properties such as solubility or lipophilicity. This adaptability is crucial in drug development pipelines, where optimizing these parameters often determines whether a lead compound progresses to clinical trials. Computational modeling studies have also been conducted to predict binding modes of this compound with various biological targets, aiding rational design efforts.
Industrial applications of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde are emerging alongside advancements in continuous flow chemistry. Continuous flow reactors offer advantages such as improved yield consistency and scalability compared to traditional batch processes. Researchers have adapted multi-step syntheses involving this intermediate into flow systems, demonstrating feasibility for large-scale production while minimizing waste generation—a key consideration in sustainable manufacturing practices.
The future prospects for this compound are promising, particularly as methodologies for functionalizing alkynes become more sophisticated. Emerging technologies like photoredox catalysis and electrochemical methods open new avenues for modifying its structure without harsh reagents or high temperatures. Such innovations could streamline access to novel derivatives while maintaining high selectivity—a critical factor when designing therapeutics that must avoid off-target effects.
In conclusion,4-(3-Hydroxy-3-methylbut-1-ylnaphthalene)-benzaldehyde (CAS No. 117569- 57- 0) stands out as a multifaceted molecule with broad utility across pharmaceuticals, materials science,and synthetic organic chemistry. Its unique structural features—combining an aromatic aldehyde with a functionalized terminal alkyne—make it an invaluable scaffold for innovation. As research continues to uncover new synthetic pathways and biological applications,this compound will undoubtedly remain at forefront of scientific exploration,contributing to advancements that benefit both medicine and technology.
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